molecular formula C20H19N3O2S B2651633 (Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide CAS No. 450344-46-4

(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide

Cat. No.: B2651633
CAS No.: 450344-46-4
M. Wt: 365.45
InChI Key: SESLYDPWVIXWAA-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(2,3-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group and a furan-acrylamide moiety. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination . The furan and pyrazole groups are critical for hydrogen bonding and π-π interactions, which influence its binding affinity and solubility.

Properties

IUPAC Name

(Z)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-13-5-3-7-18(14(13)2)23-20(16-11-26-12-17(16)22-23)21-19(24)9-8-15-6-4-10-25-15/h3-10H,11-12H2,1-2H3,(H,21,24)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESLYDPWVIXWAA-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thienopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethylphenyl group: This step may involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the furan-2-yl group: This can be done via a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the acrylamide moiety: This step may involve the reaction of an appropriate acrylate with an amine derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the thienopyrazole core.

    Reduction: Reduction reactions may target the acrylamide moiety or other reducible functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkyl halides, or sulfonates can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology and Medicine

In medicinal chemistry, thienopyrazole derivatives are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Industry

The compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of (Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(furan-2-yl)acrylamide would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid architecture, combining a thienopyrazole scaffold with a furan-acrylamide side chain. Key comparisons include:

Compound Name Core Structure Functional Groups Hydrogen Bond Donors/Acceptors Biological Activity
(Z)-N-(2-(2,3-Dimethylphenyl)-thieno[...] Thieno[3,4-c]pyrazole Furan, acrylamide, dimethylphenyl 3 acceptors, 1 donor Kinase inhibition (hypothetical)
N-(Thieno[2,3-d]pyrazol-3-yl)-benzamide Thieno[2,3-d]pyrazole Benzamide, methyl 2 acceptors, 1 donor Anticancer (in vitro)
3-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyrimidinyl) Pyrazolo[1,5-a]pyrimidine Furan, acrylate 4 acceptors, 0 donors Antiviral

Key Observations :

  • Thienopyrazole vs.
  • Furan-Acrylamide vs. Benzamide : The furan-acrylamide side chain introduces additional hydrogen-bonding sites (e.g., acrylamide carbonyl) absent in benzamide derivatives, improving solubility and binding kinetics .
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding patterns, analyzed via graph set theory (as described by Bernstein et al. ), differentiate this compound from analogs. For instance:

  • The acrylamide group forms C=O···H-N bonds with adjacent molecules, creating a D(2) motif (a two-membered hydrogen-bonded ring).
  • In contrast, benzamide derivatives typically exhibit C=O···H-C(aromatic) interactions, leading to less stable C(6) chains.

These differences impact crystallinity and bioavailability. SHELX-refined structures would confirm such packing motifs .

Computational Similarity Assessment

Using Tanimoto coefficients (Tc) and molecular fingerprinting, the compound shares ~70% structural similarity with thieno[2,3-d]pyrazole derivatives but <50% with pyrazolopyrimidines . However, dissimilarity in bioactivity (e.g., kinase vs. antiviral targets) underscores the limitations of purely structural similarity metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.